molecular formula C28H41N5O3S B4125109 N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4125109
M. Wt: 527.7 g/mol
InChI Key: LSUIAJOPMWVAMG-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a methoxyphenyl group, and a dicyclohexyl moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxyphenyl and dicyclohexyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions using methoxyphenyl acetyl chloride and suitable amines.

    Incorporation of the Dicyclohexyl Moiety: This can be done through amide bond formation using dicyclohexylamine and acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Unique due to its specific combination of functional groups.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Methoxyphenyl Compounds: Compounds with methoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-[2-(dicyclohexylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O3S/c1-3-32-25(19-29-26(34)18-21-14-16-24(36-2)17-15-21)30-31-28(32)37-20-27(35)33(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h14-17,22-23H,3-13,18-20H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUIAJOPMWVAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(C2CCCCC2)C3CCCCC3)CNC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N,N-dicyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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